molecular formula C10H5ClFN3O B13226292 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

Katalognummer: B13226292
Molekulargewicht: 237.62 g/mol
InChI-Schlüssel: NWKRWEWSORZVCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound, characterized by its unique quinoline structure, has garnered attention due to its diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of high-efficiency catalysts . The scalability of these methods ensures the compound can be produced in large quantities for various applications.

Wirkmechanismus

The mechanism of action of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of essential biological pathways . Its fluorinated quinoline structure allows it to bind effectively to these targets, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is unique due to its combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H5ClFN3O

Molekulargewicht

237.62 g/mol

IUPAC-Name

2-amino-8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClFN3O/c11-7-2-4(12)1-5-8(7)15-10(14)6(3-13)9(5)16/h1-2H,(H3,14,15,16)

InChI-Schlüssel

NWKRWEWSORZVCG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)C(=C(N2)N)C#N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.